1,3-Dichloro-propan-2-one O-benzyl-oxime
Overview
Description
Synthesis Analysis
The synthesis of oximes, including compounds like 1,3-Dichloro-propan-2-one O-benzyl-oxime, typically involves the reaction of hydroxylamine with aldehydes or ketones. This process is known as oximation. The specific synthesis pathways for 1,3-Dichloro-propan-2-one O-benzyl-oxime might involve a multistep synthesis starting from corresponding ketones or aldehydes, which are subsequently reacted with hydroxylamine in the presence of suitable catalysts and conditions to yield the desired oxime derivative.
Molecular Structure Analysis
Oximes exhibit diverse molecular structures depending on the nature of the parent ketone or aldehyde and the substituents attached to the nitrogen and oxygen atoms. The molecular structure of 1,3-Dichloro-propan-2-one O-benzyl-oxime would be characterized by the presence of a C=N-OH group, with additional chloro and benzyl substituents that influence its physical and chemical properties. X-ray crystallography studies of related compounds provide insights into their supramolecular structures, highlighting the presence of hydrogen bonding patterns that play a crucial role in stabilizing these structures (Low et al., 2010).
Chemical Reactions and Properties
Oximes participate in a variety of chemical reactions, leveraging their unique functional group. They can undergo further transformations, such as Beckmann rearrangement, which involves the migration of a substituent from the carbon to the nitrogen in the oxime group, leading to the formation of amides or nitriles. The specific chemical reactions and properties of 1,3-Dichloro-propan-2-one O-benzyl-oxime would depend on the nature of the substituents and the overall molecular structure, affecting its reactivity and the types of reactions it can undergo.
Physical Properties Analysis
The physical properties of oximes, including 1,3-Dichloro-propan-2-one O-benzyl-oxime, are influenced by their molecular structure and the nature of their substituents. These properties include melting points, boiling points, solubility in various solvents, and crystalline structure. Studies on related compounds suggest that oximes can crystallize in various space groups, with their supramolecular structures stabilized by hydrogen bonding patterns (Low et al., 2010).
Scientific Research Applications
Environmental Contaminant Research
Research on tris(1,3-dichloro-2-propyl)phosphate (TDCPP), a compound with a somewhat related structure, has highlighted the widespread concern regarding halogen-containing organophosphorus chemicals. These compounds are used as additive flame retardants and have been identified as emerging environmental contaminants. Studies have found significant levels of TDCPP and its metabolites in various human samples, raising concerns about potential health effects due to exposure. This research emphasizes the importance of understanding the behavior and health risks of such compounds in the environment (Chen Wang et al., 2020).
Synthetic Chemistry and Material Science
The synthesis and chemical properties of oxazine and benzoxazine compounds, which share a structural resemblance to 1,3-Dichloro-propan-2-one O-benzyl-oxime, have been extensively studied. These compounds are valuable in synthetic chemistry for creating new molecular systems with diverse applications, ranging from material science to pharmacology. Their synthesis often involves cyclization reactions and can lead to compounds with significant pharmacological potential (M. Sainsbury).
Bioproduction and Downstream Processing
In the context of bioproduction, compounds like 1,3-propanediol, which could be structurally related to the research compound, have been studied for their applications in producing environmentally friendly chemicals. The research focuses on optimizing the recovery and purification processes from fermentation broths, highlighting the importance of such compounds in sustainable chemical production (Zhi-Long Xiu & A. Zeng, 2008).
Pharmacological Research
Investigations into the synthesis, chemical transformations, and biological activity of sultone derivatives, including those related to oxathiin and benzoxathiin structures, reveal their potential in pharmacological research. These studies show that such compounds can serve as the basis for developing new drugs with anticoagulant, antimicrobial, and antitumor properties (Halyna V. Hryhoriv et al., 2021).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide derivatives demonstrate the vast potential of simple, structurally related compounds in supramolecular chemistry. Their ability to self-assemble into nanometer-sized structures has implications for nanotechnology, polymer processing, and biomedical applications, showcasing the versatility of these chemical moieties in advanced material science (S. Cantekin et al., 2012).
properties
IUPAC Name |
1,3-dichloro-N-phenylmethoxypropan-2-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c11-6-10(7-12)13-14-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIHQCYFKGDZEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON=C(CCl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442477 | |
Record name | 1,3-DICHLORO-PROPAN-2-ONE O-BENZYL-OXIME | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-propan-2-one O-benzyl-oxime | |
CAS RN |
188125-86-2 | |
Record name | 1,3-DICHLORO-PROPAN-2-ONE O-BENZYL-OXIME | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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